molecular formula C13H16O3 B13678128 Tert-butyl 2-oxo-3-phenylpropanoate

Tert-butyl 2-oxo-3-phenylpropanoate

Cat. No.: B13678128
M. Wt: 220.26 g/mol
InChI Key: OEAZJVWLSMMPPH-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxo-3-phenylpropanoate is an organic compound with the molecular formula C13H16O3 It is a derivative of phenylpropanoic acid and is characterized by the presence of a tert-butyl ester group and a keto group at the alpha position relative to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-oxo-3-phenylpropanoate typically involves the esterification of 2-oxo-3-phenylpropanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an appropriate solvent like toluene or dichloromethane.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The keto group in the compound can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can be subjected to nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are frequently used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids and other oxidized products.

    Reduction: Alcohols.

    Substitution: Various esters and amides.

Scientific Research Applications

Tert-butyl 2-oxo-3-phenylpropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects.

    Industry: The compound is utilized in the production of fine chemicals and as a building block for various chemical syntheses.

Mechanism of Action

The mechanism of action of tert-butyl 2-oxo-3-phenylpropanoate primarily involves its reactivity as an ester and a keto compound. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, while the keto group can participate in various nucleophilic addition reactions. These reactions are facilitated by the electron-withdrawing nature of the keto group, which makes the alpha carbon more susceptible to nucleophilic attack.

Comparison with Similar Compounds

    Methyl 2-oxo-3-phenylpropanoate: Similar structure but with a methyl ester group instead of a tert-butyl ester group.

    Ethyl 2-oxo-3-phenylpropanoate: Similar structure but with an ethyl ester group.

    Phenylacetic acid derivatives: Compounds with similar phenyl and carboxylic acid functionalities.

Uniqueness: Tert-butyl 2-oxo-3-phenylpropanoate is unique due to the presence of the bulky tert-butyl ester group, which can influence the compound’s reactivity and steric properties. This makes it a valuable intermediate in organic synthesis, particularly in the preparation of sterically hindered molecules.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

tert-butyl 2-oxo-3-phenylpropanoate

InChI

InChI=1S/C13H16O3/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3

InChI Key

OEAZJVWLSMMPPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(=O)CC1=CC=CC=C1

Origin of Product

United States

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